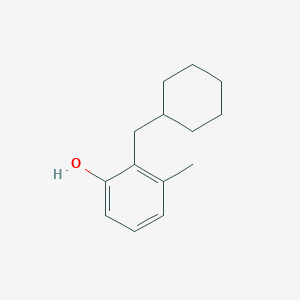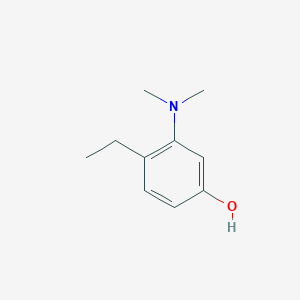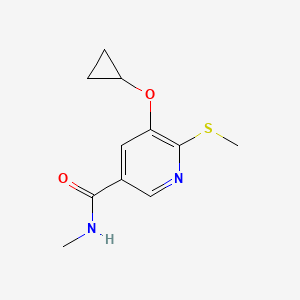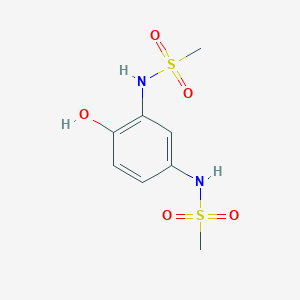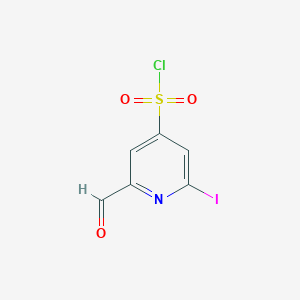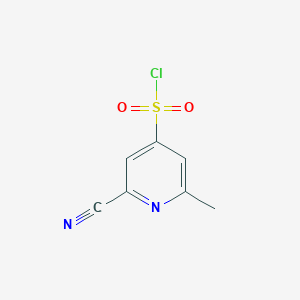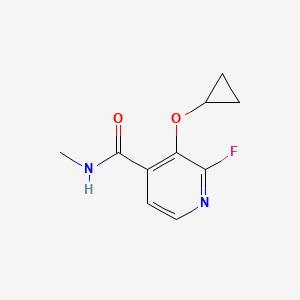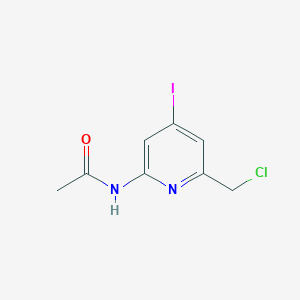
4-Chloro-3-cyclopropoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a methylbenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-3-cyclopropoxy-N-methylbenzamide involves several steps. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanol in the presence of a dehydrating agent to form 4-chloro-3-cyclopropoxybenzoic acid. This intermediate is then reduced to 4-chloro-3-cyclopropoxybenzaldehyde, which is subsequently reacted with methylamine to yield this compound .
Análisis De Reacciones Químicas
4-Chloro-3-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Aplicaciones Científicas De Investigación
4-Chloro-3-cyclopropoxy-N-methylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
4-Chloro-3-cyclopropoxy-N-methylbenzamide can be compared with similar compounds such as:
4-Chloro-3-methylphenol: Known for its antimicrobial properties.
3-Chloro-N-(4-methoxyphenyl)-4-methylbenzamide: Used in different pharmaceutical applications.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
4-chloro-3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12ClNO2/c1-13-11(14)7-2-5-9(12)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
Clave InChI |
GYWMWUSJKAJBNZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


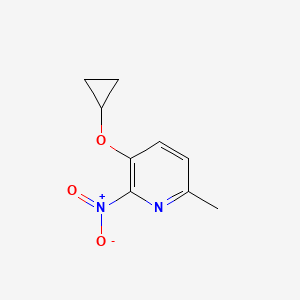

![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
